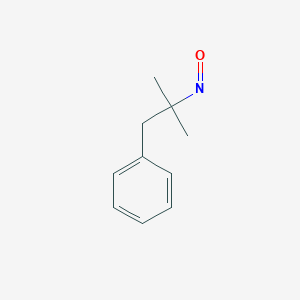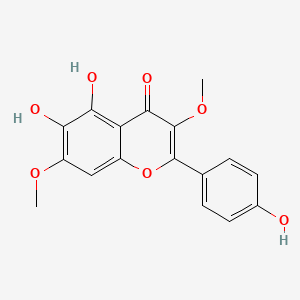
5,6,4'-Trihydroxy-3,7-dimethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,4’-Trihydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This particular compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,4’-Trihydroxy-3,7-dimethoxyflavone typically involves the methylation of kaempferol derivatives. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from plant sources, particularly those rich in flavonoids. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions
5,6,4’-Trihydroxy-3,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of alkylated flavones.
科学研究应用
5,6,4’-Trihydroxy-3,7-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various biological pathways.
作用机制
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the inhibition of nitric oxide synthase and cyclooxygenase-2, leading to reduced inflammation . Additionally, it has been shown to interfere with the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis .
相似化合物的比较
Similar Compounds
Tricin (5,7,4’-Trihydroxy-3’,5’-dimethoxyflavone): Known for its potent anti-inflammatory and anticancer properties.
Kaempferol (3,4’,5,7-Tetrahydroxyflavone): Exhibits strong antioxidant and anti-inflammatory activities.
Quercetin (3,5,7,3’,4’-Pentahydroxyflavone): Widely studied for its health benefits, including cardiovascular protection and anticancer effects.
Uniqueness
5,6,4’-Trihydroxy-3,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C17H14O7 |
|---|---|
分子量 |
330.29 g/mol |
IUPAC 名称 |
5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3 |
InChI 键 |
QXSBUADZOSXXPZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



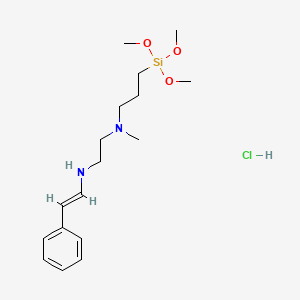
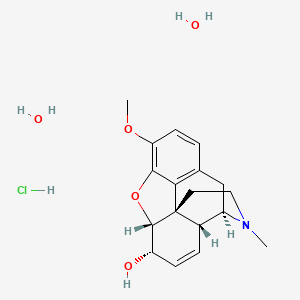
![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
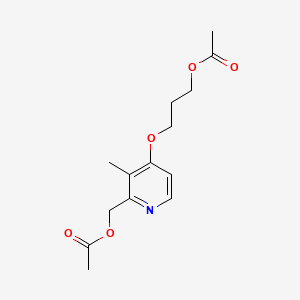
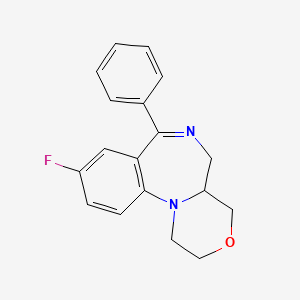

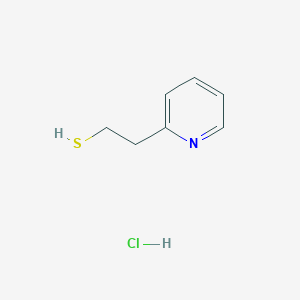
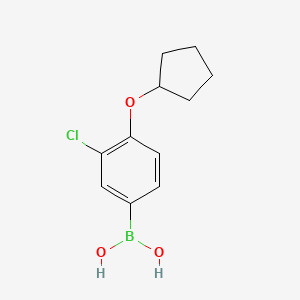
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
